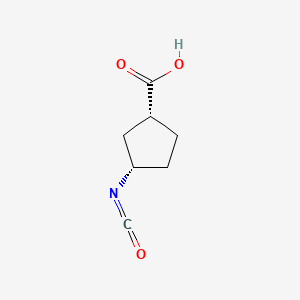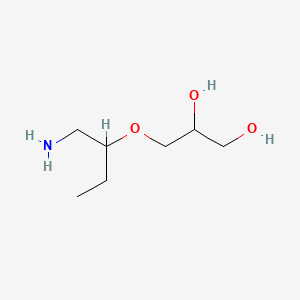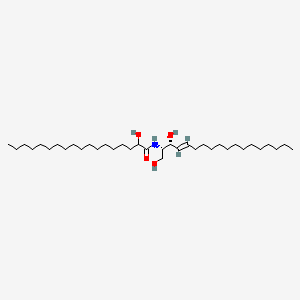
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions. The starting materials include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol.Molecular Structure Analysis
The molecular formula of this compound is C9[13C]2H12Cl2N2O4 . The molecular weight is 309.12 . The InChI Key is NSGVBEKJYQRLIP-UFYQYTSASA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2. The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2. The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield this compound.Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in dichloromethane and ethyl acetate .Wirkmechanismus
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has been studied for its potential mechanisms of action. It has been shown to interact with proteins and enzymes, as well as to bind to DNA, RNA, and other nucleic acids. It has also been shown to inhibit the activity of certain enzymes, as well as to interfere with the function of certain proteins.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions.", "Starting Materials": [ "Ethyl glycinate-13C2", "6-Nitro-2,3-dichlorobenzaldehyde", "Diethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.", "Step 2: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.", "Step 3: The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2." ] } | |
CAS-Nummer |
1246818-19-8 |
Molekularformel |
C11H12Cl2N2O4 |
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
InChI-Schlüssel |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
Isomerische SMILES |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Synonyme |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)





![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)